molecular formula C₁₉H₂₈O₂ B1663297 Trestolone CAS No. 3764-87-2

Trestolone

Cat. No. B1663297
CAS RN: 3764-87-2
M. Wt: 288.4 g/mol
InChI Key: YSGQGNQWBLYHPE-CFUSNLFHSA-N
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Description

Molecular Structure Analysis

Trestolone has a molecular formula of C19H28O2 . Its molecular weight is 288.431 g/mol . The exact mass is 288.208923 Da .


Chemical Reactions Analysis

Trestolone Acetate is a synthetic and injected anabolic–androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone) which was never marketed . It is an androgen ester – specifically, the C17 acetate ester of Trestolone .


Physical And Chemical Properties Analysis

Trestolone Acetate, often referred to as MENT (7α-methyl-19-nortestosterone), stands as a revolutionary steroid in the bodybuilding industry . Its unique chemical structure sets it apart from other anabolic steroids, making it a subject of interest for athletes and bodybuilding professionals .

Scientific Research Applications

Structural Analysis of Trestolone

Trestolone, along with methenolone and dihydroboldenone, is a synthetic anabolic-androgenic steroid and androstane derivative. A study by Turza et al. (2022) investigated the structural features of trestolone acetate, using X-ray single crystal diffraction technique. This research explored the steroid skeleton rings for configurational analysis and employed the Coulomb-London-Pauli method to evaluate total lattice energies and various components such as Coulombic, polarization, dispersion, and repulsion interactions within the crystals (Turza et al., 2022).

Molecular Biology and Drug Research

Trestolone's relevance extends into the broader field of molecular biology and drug research. Drews (2000) discussed the increasing guidance of pharmacology and clinical sciences in drug research, which has significantly contributed to medicine's progress. Molecular biology and genomic sciences have a profound impact on drug discovery, enriching therapeutic options with recombinant proteins and monoclonal antibodies. This underscores the importance of understanding complex compounds like trestolone in the context of drug discovery and development (Drews, 2000).

Challenges in Machine Learning and Healthcare Data

In the realm of healthcare, Mansouri-Benssassi et al. (2021) explored the challenges associated with applying and disclosing machine learning models in Trusted Research Environments (TREs), which are safe and secure environments for accessing sensitive data. This is particularly relevant given the increase in medical data diversity, such as Electronic Health Records and Genomic data. The paper provides insights into the vulnerabilities introduced by AI in TREs and discusses the risks associated with disclosing trained machine learning models, highlighting new research opportunities in developing policies and tools for safely disclosing machine learning outputs from TREs (Mansouri-Benssassi et al., 2021).

Safety And Hazards

Trestolone Acetate, like most anabolic steroids, comes with potential side effects, ranging from mild to severe . Some of the common ones include hair loss or thinning, acne and oily skin, increased aggression or irritability levels, and changes in libido . In addition to these side effects are more serious health implications .

Future Directions

Trestolone was first described in 1963 . Subsequently, it was not studied again until 1990 . Development of Trestolone for potential clinical use started by 1993 and continued thereafter . No additional development appears to have been conducted since 2013 . The medication was developed by the Population Council, a non-profit, non-governmental organization dedicated to reproductive health .

properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGQGNQWBLYHPE-CFUSNLFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863270
Record name Trestolone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trestolone is a potent inhibitor of the release of the luteinizing hormone (LH) and follicle stimulating hormone (FSH). As spermatogenesis requires both testosterone and FSH, it is impaired by the reduction in FSH caused by trestolone as well as the reduction in LH, and subsequent reduction in testosterone.
Record name Trestolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trestolone

CAS RN

3764-87-2
Record name MENT
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3764-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trestolone [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trestolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trestolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17 beta-Hydroxy-7 alpha-methylestr-4-en-3-on
Source European Chemicals Agency (ECHA)
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Record name TRESTOLONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
A Turza, G Borodi, A Pop, M David - Journal of Molecular Structure, 2022 - Elsevier
… Trestolone, methenolone and dihydroboldenone are synthetic anabolic-androgenic steroids and androstane derivatives. The structural features of trestolone acetate… : trestolone acetate, …
Number of citations: 6 www.sciencedirect.com
POA Board - swolesource.com
I MENT has always been my favourite steroid, and that's just from reading the studies and looking at the structure of it. Thinking of what MENT can do should make every steroid user …
Number of citations: 0 www.swolesource.com
CD Rahnema, LE Crosnoe, ED Kim - Andrology, 2015 - Wiley Online Library
… MENT (Trestolone) is warranted as ‘trestione’ is simply the ‘dione’ version of trestolone, just … We know from early studies, that mentabolan along with trestolone exhibit increased …
Number of citations: 114 onlinelibrary.wiley.com
Y Xie, Y Tian, Y Zhang, Z Zhang, R Chen, M Li… - European Journal of …, 2022 - Elsevier
… or bone diseases, MK-0773 and LGD-4033), and 10 molecules in Phase I clinical trials (4 of these molecules clearly proposed to treat osteoporosis or bone diseases, Trestolone, S-4, …
Number of citations: 9 www.sciencedirect.com
F Guan, CE Uboh, LR Soma, Y You… - Journal of mass …, 2010 - Wiley Online Library
… methylnortestosterone, trestolone and mibolerone were completely resolved by the combination of LC and MS/MS, as shown in Figs 1-6. Methylnortestosterone and trestolone were …
OE Yama - 2010 - search.proquest.com
… However, the androgenic and anabolic properties of trestolone largely ameliorate this problem. Essentially, trestolone replaces testosterone's role as the primary male hoimone in the …
Number of citations: 3 search.proquest.com
CC Waller, MD McLeod - Drug Testing and Analysis, 2017 - Wiley Online Library
… Dietary supplements labelled to contain trestolone such as TR3ST (Olympus Labs) and 7-… Trestolone has also been recently explored for use as a human male contraceptive as it has …
F Guan, CE Uboh, LR Soma, Y You… - Journal of mass …, 2010 - Wiley Online Library
… Compared to nandrolone, trestolone and mibolerone have an additional methyl group at the C-7 position, and their product ion profiles (Fig. S4) are different from those of nandrolone. …
R Solimini, MC Rotolo, L Mastrobattista… - Eur Rev Med …, 2017 - academia.edu
Anabolic Androgenic Steroids (AAS) abuse and misuse is nowadays a harmful habit involving both professional or recreational athletes, as well as general population. AAS are also …
Number of citations: 93 www.academia.edu
NA Ghaphery - Orthopedic Clinics of North America, 1995 - Elsevier
Testosterone was first synthesized by Ruzica and Weltstein in 1935.32In 1935, Kochakian and Murlin showed that injecting male hormone into castrated dogs could decrease protein …
Number of citations: 73 www.sciencedirect.com

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